molecular formula C14H13NO2 B14578623 Naphthalen-2-yl prop-2-en-1-ylcarbamate CAS No. 61382-90-9

Naphthalen-2-yl prop-2-en-1-ylcarbamate

Cat. No.: B14578623
CAS No.: 61382-90-9
M. Wt: 227.26 g/mol
InChI Key: BODHFJPPDOEJHR-UHFFFAOYSA-N
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Description

Significance of Carbamate (B1207046) Scaffolds in Modern Organic Chemistry and Chemical Biology Research

Carbamate scaffolds, characterized by the -NHC(=O)O- functional group, are of paramount importance in modern organic chemistry and chemical biology. nih.govacs.org Their significance stems from their unique combination of stability, hydrogen bonding capability, and synthetic versatility.

In medicinal chemistry, the carbamate group is a key structural motif found in many approved drugs and prodrugs. researchgate.net Carbamates are often used as bioisosteres for amide bonds in peptidomimetics, offering improved metabolic stability against enzymatic degradation. nih.govacs.org This is crucial for enhancing the pharmacokinetic profiles of peptide-based drugs. Furthermore, the carbamate functionality can participate in hydrogen bonding interactions with biological targets, such as enzymes and receptors, thereby influencing the compound's biological activity. acs.org

In organic synthesis, carbamates are widely employed as protecting groups for amines. nih.gov The stability of the carbamate group can be tuned by modifying its substituents, allowing for selective protection and deprotection under various reaction conditions. This feature is invaluable in the multi-step synthesis of complex organic molecules.

The applications of carbamates also extend to materials science, where they are the fundamental linkage in polyurethanes, a versatile class of polymers with a wide range of applications. wikipedia.org Additionally, carbamate derivatives are utilized in agricultural chemistry as pesticides and herbicides. acs.org

The Role of Naphthalene (B1677914) Derivatives in Diverse Chemical Research Areas

Naphthalene, a bicyclic aromatic hydrocarbon, and its derivatives are versatile building blocks in numerous areas of chemical research. researchgate.netnih.gov The extended π-system of the naphthalene ring imparts unique photophysical and electronic properties, making it a valuable scaffold in the design of functional molecules.

In medicinal chemistry, the naphthalene moiety is present in a wide array of therapeutic agents with diverse biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. researchgate.netnih.gov The lipophilic nature of the naphthalene ring can enhance the ability of a drug molecule to cross cell membranes, a desirable property for many therapeutic applications. Several FDA-approved drugs, such as naproxen (B1676952) and propranolol, contain a naphthalene core. nih.gov

Naphthalene derivatives are also extensively used as fluorescent probes and sensors. oled-intermediates.com Their inherent fluorescence can be modulated by the introduction of various functional groups, allowing for the sensitive and selective detection of ions, small molecules, and biomolecules. This makes them valuable tools in chemical biology and diagnostics.

Furthermore, the rigid and planar structure of the naphthalene ring makes it an attractive component in the development of advanced materials, including liquid crystals, organic light-emitting diodes (OLEDs), and polymers with specific optical or electronic properties. ijrpr.com

Positioning of Naphthalen-2-yl Prop-2-en-1-ylcarbamate within Contemporary Chemical Synthesis and Mechanistic Studies

While specific research on this compound is not extensively documented in publicly available literature, its structure suggests several potential areas of interest in contemporary chemical synthesis and mechanistic studies. The compound combines the features of a naphthalene ring, a carbamate linker, and a reactive allyl group, which opens up possibilities for its use as a versatile intermediate or a target for methodological development.

In Synthesis:

Building Block: this compound could serve as a bifunctional building block. The naphthalene moiety can be further functionalized through electrophilic aromatic substitution, while the allyl group is amenable to a wide range of transformations, such as olefin metathesis, dihydroxylation, and Heck coupling.

Monomer for Polymerization: The presence of the polymerizable allyl group suggests its potential use as a monomer in the synthesis of novel polymers. The resulting polymers would feature carbamate linkages and pendant naphthalene groups, potentially leading to materials with interesting optical, thermal, or self-assembly properties.

In Mechanistic Studies:

Probing Reaction Mechanisms: The distinct spectroscopic signatures of the naphthalene and carbamate groups could be utilized to probe the mechanisms of reactions involving the allyl group. For instance, changes in the fluorescence of the naphthalene moiety could be used to monitor the progress of a reaction in real-time.

Studying Intramolecular Interactions: The proximity of the naphthalene ring and the carbamate group allows for the study of intramolecular interactions, such as π-stacking or hydrogen bonding. These non-covalent interactions can influence the conformation and reactivity of the molecule.

Overview of Advanced Methodologies Employed in the Study of Novel Organic Compounds

The characterization and study of novel organic compounds like this compound rely on a suite of advanced analytical and computational methodologies.

Spectroscopic Techniques: Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and 2D techniques) is indispensable for elucidating the precise molecular structure. Mass spectrometry (MS), particularly high-resolution mass spectrometry (HRMS), provides accurate molecular weight and elemental composition data. Infrared (IR) spectroscopy confirms the presence of key functional groups, such as the carbamate N-H and C=O bonds.

Crystallographic Methods: Single-crystal X-ray diffraction provides unambiguous determination of the three-dimensional molecular structure in the solid state, revealing bond lengths, bond angles, and intermolecular interactions.

Chromatographic Techniques: Techniques like High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are crucial for assessing the purity of the synthesized compound.

Computational Chemistry: Density Functional Theory (DFT) and other computational methods are employed to predict molecular properties, such as conformational preferences, electronic structure, and spectroscopic data. These calculations can provide valuable insights into the reactivity and potential applications of the compound and can aid in the interpretation of experimental results.

These advanced methodologies, when used in concert, provide a comprehensive understanding of the structure, properties, and potential utility of new chemical entities like this compound.

Data Tables

Table 1: Key Structural and Functional Group Information for this compound

FeatureDescription
Core Scaffold Naphthalene
Primary Functional Group Carbamate
Reactive Moiety Prop-2-en-1-yl (Allyl) group
Hydrogen Bond Donor N-H of the carbamate
Hydrogen Bond Acceptor C=O of the carbamate
Aromatic System Bicyclic aromatic (Naphthalene)

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

61382-90-9

Molecular Formula

C14H13NO2

Molecular Weight

227.26 g/mol

IUPAC Name

naphthalen-2-yl N-prop-2-enylcarbamate

InChI

InChI=1S/C14H13NO2/c1-2-9-15-14(16)17-13-8-7-11-5-3-4-6-12(11)10-13/h2-8,10H,1,9H2,(H,15,16)

InChI Key

BODHFJPPDOEJHR-UHFFFAOYSA-N

Canonical SMILES

C=CCNC(=O)OC1=CC2=CC=CC=C2C=C1

Origin of Product

United States

Synthetic Methodologies and Reaction Pathways to Naphthalen 2 Yl Prop 2 En 1 Ylcarbamate

Direct Carbamoylation Strategies for Naphthalen-2-yl Prop-2-en-1-ylcarbamate Synthesis

Direct carbamoylation represents the most straightforward approach to the synthesis of this compound. This strategy involves the direct reaction of 2-naphthol (B1666908) with a suitable carbamoylating agent, typically an isocyanate, to form the desired carbamate (B1207046) in a single step.

The most common and direct route for the synthesis of this compound is the reaction between 2-naphthol and allyl isocyanate. This reaction involves the nucleophilic attack of the hydroxyl group of 2-naphthol on the electrophilic carbonyl carbon of the isocyanate.

Reaction Conditions and Catalytic Systems for Direct Synthesis

The direct synthesis of aryl carbamates from phenols and isocyanates can often be achieved by simply heating the two reactants together, with or without a solvent. However, to enhance the reaction rate and improve the yield, various catalytic systems can be employed.

Commonly used catalysts for this transformation include tertiary amines, such as triethylamine (B128534) and 1,4-diazabicyclo[2.2.2]octane (DABCO), and organometallic compounds, such as dibutyltin (B87310) dilaurate. The choice of catalyst can significantly influence the reaction kinetics and the formation of potential side products.

The reaction is typically carried out in an inert aprotic solvent, such as toluene, tetrahydrofuran (B95107) (THF), or acetonitrile (B52724), to facilitate the dissolution of the reactants and control the reaction temperature. The reaction temperature can range from room temperature to the reflux temperature of the chosen solvent, depending on the reactivity of the substrates and the catalyst used.

Table 1: Representative Catalytic Systems for Direct Carbamoylation

Catalyst Solvent Temperature Range (°C) General Applicability
Triethylamine Toluene 25-110 Basic catalysis, widely applicable
DABCO THF 25-66 Highly active amine catalyst
Dibutyltin dilaurate Acetonitrile 25-82 Efficient organometallic catalyst
None Neat 80-150 Requires higher temperatures

Optimization of Reaction Parameters and Yields

To maximize the yield of this compound and minimize the formation of byproducts, optimization of several reaction parameters is crucial. These parameters include the stoichiometry of the reactants, catalyst loading, reaction temperature, and reaction time.

A slight excess of the isocyanate may be used to ensure complete conversion of the phenol. However, a large excess should be avoided to prevent the formation of allophanates, which are byproducts resulting from the reaction of the initially formed carbamate with another molecule of isocyanate.

The optimal catalyst loading typically ranges from 1 to 10 mol%. Higher catalyst concentrations may not necessarily lead to a significant increase in the reaction rate and can complicate the purification process. The reaction temperature and time are interdependent and need to be optimized to achieve a balance between a reasonable reaction rate and the prevention of thermal degradation of the product. Monitoring the reaction progress using techniques such as thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) is essential to determine the optimal reaction time.

Multi-Step Synthetic Approaches to this compound

Multi-step synthetic routes offer an alternative to direct carbamoylation, particularly when the direct approach is not feasible or results in low yields. These methods typically involve the preparation of an activated precursor from one of the starting materials, followed by a reaction to form the final carbamate.

Precursor Synthesis and Functional Group Transformations

A common multi-step approach involves the initial conversion of 2-naphthol into a more reactive intermediate, such as a chloroformate. This can be achieved by reacting 2-naphthol with phosgene (B1210022) or a phosgene equivalent, such as triphosgene, in the presence of a base. The resulting 2-naphthyl chloroformate is a highly reactive species that can readily react with an amine to form the carbamate.

In the context of synthesizing this compound, the 2-naphthyl chloroformate would be reacted with allylamine (B125299). This reaction is typically carried out at low temperatures in the presence of a base to neutralize the hydrochloric acid generated during the reaction.

Another multi-step approach involves the activation of the amine component. For instance, allylamine can be converted to its corresponding carbamoyl (B1232498) chloride, which can then be reacted with 2-naphthol.

Evaluation of Synthetic Route Efficiency and Selectivity

While multi-step syntheses may appear less efficient in terms of the number of steps involved, they can offer advantages in terms of selectivity and the ability to use a wider range of starting materials. For example, the chloroformate route avoids the use of isocyanates, which can be sensitive to moisture and prone to side reactions.

The choice between a direct and a multi-step approach will depend on a careful evaluation of these factors, as well as considerations of cost, safety, and environmental impact.

Green Chemistry Principles in this compound Synthesis

The application of green chemistry principles to the synthesis of this compound aims to reduce the environmental impact of the manufacturing process. This can be achieved through various strategies, including the use of greener solvents, the development of more efficient catalytic systems, and the maximization of atom economy.

The use of hazardous solvents is a major concern in chemical synthesis. Green chemistry encourages the use of more benign alternatives, such as water, supercritical carbon dioxide, or bio-based solvents. For the synthesis of carbamates, research has explored the use of solvent-free conditions or greener solvent systems.

The development of reusable and non-toxic catalysts is another key aspect of green chemistry. Heterogeneous catalysts, such as solid-supported catalysts, can be easily separated from the reaction mixture and reused, reducing waste and cost. The use of solid acid catalysts like heteropolyacids has been reported for carbamate synthesis under solvent-free conditions. sciforum.net

Atom economy is a measure of the efficiency of a chemical reaction in terms of how many atoms from the reactants are incorporated into the final product. wikipedia.orgnih.gov The direct addition of 2-naphthol to allyl isocyanate represents a highly atom-economical route to this compound, as all the atoms of the reactants are incorporated into the product. In contrast, multi-step routes that involve the use of protecting groups or activating agents may have lower atom economies due to the generation of stoichiometric byproducts.

Table 2: Green Chemistry Considerations in Synthesis

Green Chemistry Principle Application in Synthesis of this compound
Use of Greener Solvents Employing water, supercritical CO2, or solvent-free conditions.
Catalysis Utilizing reusable solid-supported catalysts or non-toxic organocatalysts.
Atom Economy Favoring direct addition reactions over multi-step syntheses with byproducts.
Energy Efficiency Optimizing reactions to proceed at lower temperatures and shorter times.

By integrating these green chemistry principles, the synthesis of this compound can be made more sustainable and environmentally responsible.

Solvent-Free and Environmentally Benign Synthetic Protocols

The push towards green chemistry has led to the development of synthetic protocols that minimize or eliminate the use of volatile and toxic organic solvents. banglajol.info These methods not only reduce environmental impact but also can lead to higher yields, shorter reaction times, and simpler purification procedures.

Mechanochemical Synthesis: Grinding or ball milling techniques represent a powerful solvent-free approach. researchgate.net In a potential application for the target compound, 2-naphthol and allyl isocyanate could be combined in a ball mill, possibly with a catalytic amount of a base. The mechanical energy supplied promotes the reaction in the solid state, often leading to rapid and quantitative conversion without the need for a solvent.

Solid-Acid Catalysis: Another solvent-free method involves using solid acid catalysts. For instance, silica (B1680970) sulfuric acid has been demonstrated as an effective reagent for converting alcohols to primary carbamates under solvent-free "grindstone chemistry" conditions. umich.edu An analogous pathway could be envisioned where a precursor to the allylcarbamate moiety reacts with 2-naphthol under these mild, room-temperature conditions.

Alternative Carbonyl Sources: To avoid the high toxicity of phosgene and its derivatives, researchers have focused on safer carbonyl sources.

Dimethyl Carbonate (DMC): DMC is an environmentally benign reagent. Catalytic systems, such as those using lanthanum-based catalysts, have been developed for the atom-economy synthesis of N-substituted carbamates from urea (B33335) derivatives and DMC. ionike.com

Carbon Dioxide (CO₂): The use of CO₂ as a renewable, non-toxic, and abundant C1 source is highly attractive for carbamate synthesis. Greener protocols often involve the reaction of amines, alcohols, and CO₂ under pressure, frequently with a basic catalyst, to form carbamates without generating halogenated waste.

The following table summarizes various environmentally benign approaches applicable to carbamate synthesis.

MethodKey Reagents/CatalystsConditionsAdvantages
Mechanochemistry Reactants (e.g., alcohol, isocyanate)Ball milling, GrindingSolvent-free, rapid reaction, high yields.
Solid-Acid Catalysis Silica Sulfuric Acid, Trichloroacetic AcidGrinding, Room TemperatureSolvent-free, mild conditions, simple workup. umich.edutubitak.gov.tr
Benign Carbonyl Source Dimethyl Carbonate (DMC), La/SiO₂ catalystElevated TemperatureHigh atom economy, avoids toxic reagents. ionike.com
CO₂ Utilization Amine, Alcohol, CO₂, Basic CatalystPressurized SystemUses renewable feedstock, halogen-free.

Atom Economy and E-Factor Analysis of Synthetic Pathways

Green chemistry metrics such as Atom Economy and the Environmental Factor (E-Factor) are crucial for evaluating the efficiency and environmental footprint of a synthetic process. jocpr.com

Atom Economy measures the efficiency of a reaction by calculating the proportion of reactant atoms that are incorporated into the desired product. The ideal reaction has an atom economy of 100%. jocpr.com

High Atom Economy Pathway: The direct addition of allyl isocyanate to 2-naphthol to form this compound is a prime example of a 100% atom-economical reaction. All atoms from both reactants are part of the final product.

Reaction: C₁₀H₈O (2-Naphthol) + C₄H₅NO (Allyl Isocyanate) → C₁₄H₁₃NO₂

Low Atom Economy Pathway: A traditional method might involve reacting 2-naphthol with allyl chloroformate in the presence of a base (e.g., triethylamine) to neutralize the HCl byproduct. This pathway has a significantly lower atom economy because a substantial portion of the reactant mass is converted into waste (triethylammonium chloride).

E-Factor provides a broader measure of waste generation, defined as the total mass of waste produced per unit mass of product. It accounts for byproducts, unreacted starting materials, and solvent losses. A lower E-Factor signifies a greener process.

The direct addition reaction (2-naphthol + allyl isocyanate) has a theoretical E-Factor of 0. In practice, the use of solvents for the reaction and subsequent purification would increase this value. However, employing the solvent-free protocols discussed previously would bring the practical E-Factor closer to the ideal value of zero. researchgate.netumich.edu

The following table provides a comparative analysis of different synthetic approaches based on these green chemistry metrics.

Synthetic PathwayByproductsTheoretical Atom EconomyTheoretical E-FactorGreen Chemistry Desirability
Addition Reaction (2-Naphthol + Allyl Isocyanate)None100%0High
Chloroformate Route (2-Naphthol + Allyl Chloroformate + Base)HCl (neutralized salt)< 100%> 0Low
DMC Route (from urea derivative)Methanol, AmineVariable, can be high> 0Moderate to High
CO₂ Route (from amine/alcohol)Water< 100%> 0High (uses renewable feedstock)

Flow Chemistry Applications in this compound Production

Flow chemistry, which involves performing chemical reactions in continuous-flow reactors, has emerged as a powerful technology for process intensification and safer chemical manufacturing. unimi.it Its advantages over traditional batch processing include superior heat and mass transfer, precise control over reaction parameters, and enhanced safety, making it highly suitable for carbamate production.

Microfluidic and Continuous Flow Reactor Systems for Synthesis

The synthesis of this compound can be readily adapted to a continuous flow process. A typical setup would involve pumping separate streams of 2-naphthol and allyl isocyanate to a mixing point, after which the combined stream enters a heated microfluidic chip or a packed-bed reactor. The precise temperature control and rapid mixing afforded by these systems can accelerate the reaction and minimize byproduct formation.

Several advanced flow chemistry strategies have been developed for carbamate synthesis:

In-Situ Isocyanate Generation: Unstable or hazardous reagents like isocyanates can be generated and consumed in-situ within a telescoped flow process. For example, a Curtius rearrangement of an acyl azide (B81097) can be performed in one reactor module to produce an isocyanate, which is immediately streamed into a second module to react with an alcohol, yielding the desired carbamate. nih.govbeilstein-journals.org This approach avoids the isolation and handling of potentially hazardous intermediates.

Direct CO₂ Utilization in Flow: Continuous-flow systems are well-suited for gas-liquid reactions. A stream containing an amine and an alkylating agent can be mixed with a stream of pressurized CO₂ in a coil reactor to produce carbamates efficiently and safely. acs.org

The table below details examples of flow systems used for carbamate synthesis.

Flow System TypeReaction ExampleTypical Residence TimeTemperatureKey Advantages
Heated Coil Reactor Curtius Rearrangement / Carbamate Formation30 - 60 min80 - 120 °CSafe in-situ generation of isocyanates, reaction telescoping. nih.gov
Packed-Bed Reactor Michael Addition on Carbamates~5 min100 °CUse of heterogeneous reagents, high throughput. nih.gov
Gas-Liquid Coil Reactor Carbamate synthesis from CO₂ and Amines40 min70 °CEfficient mixing of gas and liquid phases, safe handling of pressurized gas. acs.org

Scale-Up Considerations and Reaction Control in Flow

One of the most significant advantages of flow chemistry is its more straightforward path to scale-up compared to batch processes. unimi.it Scaling up a batch reaction often leads to problems with heat transfer and mixing, whereas flow reactors offer more predictable scalability. stolichem.com

Strategies for Scale-Up:

Numbering-Up (or Scaling-Out): This common strategy involves running multiple flow reactors in parallel. It maintains the optimal heat and mass transfer characteristics of the small-scale reactor, ensuring consistent product quality. The main challenges are the capital cost of multiple systems and ensuring uniform flow distribution across all reactors. stolichem.com

Increasing Reactor Dimensions (Scaling-Up): This involves increasing the channel dimensions or length of the flow reactor. While seemingly simpler, increasing the channel diameter can negatively impact the surface-area-to-volume ratio, potentially reintroducing heat transfer limitations. Increasing the length can lead to a significant pressure drop. stolichem.com

Transition to Plate Reactors: For larger production scales, syntheses developed in lab-scale coil reactors can be transferred to plate reactors. These systems offer a larger channel area while maintaining good heat transfer, allowing for significantly higher throughput. process-technology-online.com

Reaction Control: Flow chemistry platforms provide unparalleled reaction control. Parameters such as temperature, pressure, flow rate, and reagent stoichiometry are managed precisely by computer-controlled pumps and sensors. Back-pressure regulators allow for superheating solvents above their boiling points, enabling faster reaction rates in a controlled and safe manner. nih.gov This high level of control is critical for ensuring reproducible results and high product purity during scale-up. process-technology-online.com

The following table compares different scale-up methodologies for flow chemistry.

Scale-Up StrategyPrincipleAdvantagesDisadvantages
Numbering-Up Operating multiple identical reactors in parallel.Maintains optimal reaction performance; reliable and predictable.Higher capital cost; requires complex flow distributors. stolichem.com
Scaling-Up (Length) Increasing the length of the reactor channel.Simple implementation; avoids flow distribution issues.Increases pressure drop; can be costly. stolichem.com
Scaling-Up (Diameter) Increasing the diameter of the reactor channel.Can achieve higher throughput in a single unit.Reduced surface-area-to-volume ratio; potential heat transfer issues.
Transition to Plate Reactor Moving from a tube/coil reactor to a larger plate-based system.High throughput capabilities; maintains good temperature control.Requires process re-optimization; different fluid dynamics. process-technology-online.com

Advanced Spectroscopic and Structural Elucidation Studies of Naphthalen 2 Yl Prop 2 En 1 Ylcarbamate

Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Environment Analysis

Vibrational spectroscopy, encompassing both Fourier-transform infrared (FT-IR) and Raman techniques, provides a powerful, non-destructive method for probing the functional groups within a molecule and gathering insights into its structural and electronic properties. For Naphthalen-2-yl prop-2-en-1-ylcarbamate, these techniques would be instrumental in characterizing the vibrational modes of its constituent carbamate (B1207046) and naphthalene (B1677914) moieties.

Assignment of Characteristic Vibrational Modes of the Carbamate and Naphthalene Moieties

The infrared and Raman spectra of this compound would be expected to exhibit a series of characteristic absorption and scattering bands corresponding to the specific vibrational motions of its functional groups.

The carbamate group (-O-C(=O)-NH-) would present several key vibrational signatures. A prominent feature in the FT-IR spectrum would be the C=O stretching vibration, typically observed in the region of 1730-1680 cm⁻¹. The exact position of this band would be sensitive to the electronic environment and potential hydrogen bonding. The N-H stretching vibration would appear as a sharp to broad band in the 3400-3200 cm⁻¹ region. The C-O stretching vibration and the C-N stretching vibration would also give rise to characteristic bands, typically in the 1300-1000 cm⁻¹ range.

The naphthalene moiety , a bicyclic aromatic system, would display a set of characteristic vibrations. These include the aromatic C-H stretching vibrations, which are typically found above 3000 cm⁻¹. The aromatic C=C stretching vibrations would produce a series of bands in the 1600-1450 cm⁻¹ region. Out-of-plane C-H bending vibrations, which are often strong in the FT-IR spectrum, would be expected in the 900-650 cm⁻¹ range, and their specific pattern could provide information about the substitution pattern on the naphthalene ring.

The prop-2-en-1-yl (allyl) group would also contribute distinct vibrational modes. The =C-H stretching of the vinyl group would be observed above 3000 cm⁻¹. The C=C stretching of the double bond would appear around 1645 cm⁻¹. The out-of-plane bending of the vinyl C-H bonds would give rise to characteristic absorptions in the 1000-800 cm⁻¹ region.

A hypothetical data table summarizing these expected vibrational modes is presented below.

Functional GroupVibrational ModeExpected Wavenumber (cm⁻¹) (FT-IR)Expected Wavenumber (cm⁻¹) (Raman)
CarbamateN-H stretch3400-32003400-3200
CarbamateC=O stretch1730-16801730-1680
CarbamateC-O stretch1300-12001300-1200
CarbamateC-N stretch1250-11501250-1150
NaphthaleneAromatic C-H stretch3100-30003100-3000
NaphthaleneAromatic C=C stretch1600-14501600-1450
NaphthaleneC-H out-of-plane bend900-700Weak
Allyl=C-H stretch3100-30003100-3000
AllylC=C stretch~1645~1645 (strong)
Allyl=C-H out-of-plane bend1000-800Weak

Analysis of Hydrogen Bonding Networks and Intermolecular Interactions via Vibrational Shifts

The presence of the N-H group in the carbamate moiety allows for the formation of intermolecular hydrogen bonds of the N-H···O=C type. These interactions would lead to a broadening and a red-shift (shift to lower wavenumber) of the N-H stretching band in the FT-IR spectrum. The magnitude of this shift would be indicative of the strength of the hydrogen bonding. Similarly, the C=O stretching vibration would also be affected, typically showing a red-shift upon hydrogen bond formation. By comparing spectra recorded in different phases (e.g., solid-state vs. dilute solution in a non-polar solvent), the extent of hydrogen bonding could be assessed.

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural and Conformational Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the complete structural elucidation of organic molecules in solution. A combination of one-dimensional (¹H and ¹³C) and two-dimensional NMR experiments would be required to unambiguously assign all proton and carbon signals and to determine the connectivity and spatial arrangement of the atoms in this compound.

Two-Dimensional NMR Techniques (COSY, HSQC, HMBC) for Probing Connectivity

¹H NMR: The proton NMR spectrum would provide information on the number of different types of protons, their chemical environment, and their spin-spin coupling with neighboring protons. The aromatic protons of the naphthalene ring would appear in the downfield region (typically 7.0-8.0 ppm). The protons of the allyl group would have characteristic chemical shifts, with the vinyl protons being more downfield than the methylene (B1212753) protons. The N-H proton of the carbamate would likely appear as a broad singlet.

¹³C NMR: The carbon NMR spectrum would show distinct signals for each unique carbon atom in the molecule. The carbonyl carbon of the carbamate would be the most downfield signal (around 150-160 ppm). The aromatic carbons of the naphthalene ring would resonate in the 110-150 ppm region. The carbons of the allyl group would have characteristic shifts, with the sp² carbons appearing further downfield than the sp³ carbon.

COSY (Correlation Spectroscopy): This 2D experiment would reveal proton-proton couplings. For instance, it would show correlations between the adjacent protons within the allyl group and between neighboring protons on the naphthalene ring.

HSQC (Heteronuclear Single Quantum Coherence): This experiment would establish direct one-bond correlations between protons and the carbons they are attached to. This would be crucial for assigning the protonated carbons of the naphthalene and allyl moieties.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals longer-range (typically 2-3 bond) correlations between protons and carbons. This would be vital for establishing the connectivity between the different functional groups. For example, correlations would be expected between the methylene protons of the allyl group and the carbonyl carbon of the carbamate, as well as between the protons of the naphthalene ring and the carbamate oxygen-linked carbon.

A hypothetical table of expected NMR data is provided below.

Positionδ¹³C (ppm)δ¹H (ppm)COSY CorrelationsHMBC Correlations
N-H-Variable-C=O
C=O150-160---
Naphthalene C110-1507.0-8.0H-H (aromatic)C=O, C-O
Allyl -CH₂-40-503.5-4.5=CH-C=O, C=C
Allyl =CH-130-1405.5-6.5-CH₂-, =CH₂-CH₂-
Allyl =CH₂115-1255.0-5.5=CH--CH₂-

Nuclear Overhauser Effect Spectroscopy (NOESY) for Spatial Proximity and Conformational Preferences

NOESY is a 2D NMR technique that detects through-space interactions between protons that are close to each other, regardless of whether they are connected through bonds. This experiment would be crucial for determining the preferred conformation of the molecule in solution. For example, NOE correlations between the protons of the allyl group and certain protons on the naphthalene ring would provide insights into the orientation of the carbamate side chain relative to the aromatic system.

Dynamic NMR Studies for Rotational Barriers or Conformational Exchange

The carbamate C-N bond can exhibit restricted rotation due to its partial double bond character. This can lead to the observation of distinct signals for atoms that would be equivalent under free rotation. Variable-temperature NMR studies could be employed to investigate such dynamic processes. By monitoring the coalescence of signals as the temperature is increased, the energy barrier for rotation around the C-N bond could be determined.

High-Reso­lu­tion Mass Spectro­me­try for Fragmen­ta­ti­on Pathway Elucida­ti­on

No published studies containing high-resolution mass spectrometry data for this compound were found. Therefore, a detailed analysis of its fragmentation behavior is not possible.

Without experimental HRMS data, the ion fragmentation patterns and the corresponding fragmentation mechanisms for this specific compound cannot be determined or proposed.

Isotopic pattern analysis requires high-resolution mass spectra. As this data is unavailable, the verification of the elemental composition of this compound and its fragments through this method cannot be performed.

X-ray Crystallo­gra­phy for Solid-Sta­te Struck­tu­re Determi­na­ti­on

A search of crystallographic databases, including the Cambridge Structural Database (CSD), yielded no entries for the crystal structure of this compound. Consequently, a detailed discussion of its solid-state structure is not feasible.

No crystallographic information has been published, and therefore, the unit cell parameters (a, b, c, α, β, γ), crystal system, and space group for this compound are unknown.

Detailed intramolecular geometric parameters such as bond lengths, bond angles, and dihedral angles, which are derived from X-ray crystallography data, are not available for this compound.

Information regarding the intermolecular interactions, supramolecular assembly, and crystal packing motifs of this compound in the solid state is unavailable due to the absence of a determined crystal structure.

Chiroptical Spectroscopy (If Applicable) for Stereochemical Studies

Chiroptical spectroscopy techniques, such as Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD), are powerful analytical methods for investigating the stereochemical properties of chiral molecules. Chirality, or "handedness," is a fundamental property of molecules that lack an internal plane of symmetry and are non-superimposable on their mirror images. These techniques rely on the differential interaction of chiral molecules with left- and right-circularly polarized light. However, for a compound to be analyzed by these methods, it must be chiral.

The chemical structure of this compound reveals that it is an achiral molecule. It does not possess any stereocenters (an atom, typically carbon, bonded to four different substituent groups), nor does it exhibit other forms of chirality such as axial, planar, or helical chirality. As a result, this compound does not exhibit optical activity, meaning it does not rotate the plane of polarized light. Consequently, chiroptical spectroscopic techniques are not applicable for the stereochemical analysis of this specific compound in an achiral environment.

Circular Dichroism (CD) Spectroscopy for Chirality and Conformational Analysis

Circular Dichroism (CD) spectroscopy measures the difference in absorption of left- and right-circularly polarized light by a chiral substance. This differential absorption provides information about the absolute configuration and conformational features of chiral molecules. Since this compound is achiral, it does not absorb left- and right-circularly polarized light differently. Therefore, a CD spectrum of this compound would show a flat line at zero ellipticity across all wavelengths, indicating the absence of a CD signal. For this reason, CD spectroscopy cannot be used for the chirality and conformational analysis of this compound.

As no CD spectroscopic data can be generated for this achiral compound, a data table of such findings would be inapplicable.

Computational and Theoretical Chemistry Investigations of Naphthalen 2 Yl Prop 2 En 1 Ylcarbamate

Quantum Chemical Calculations for Electronic Structure Analysis

Quantum chemical calculations are fundamental to understanding the electronic nature of a molecule. These calculations solve approximations of the Schrödinger equation to determine the electron distribution and energy levels within the molecular structure, which in turn govern its chemical reactivity and physical properties.

Density Functional Theory (DFT) is a robust and widely used computational method for determining the electronic structure of molecules. It is employed to find the most stable three-dimensional arrangement of atoms, known as the ground state geometry, by minimizing the total electronic energy. For a molecule like Naphthalen-2-yl prop-2-en-1-ylcarbamate, a common approach involves using a functional such as B3LYP combined with a basis set like 6-311G(d,p) to achieve a balance between accuracy and computational cost.

The geometry optimization process systematically adjusts the bond lengths, bond angles, and dihedral angles of the molecule until a minimum on the potential energy surface is located. The resulting total electronic energy is a key indicator of the molecule's thermodynamic stability. While specific computational data for this compound is not available in published literature, calculations on analogous N-aryl carbamates and naphthalene (B1677914) derivatives provide a framework for expected values.

Table 1: Illustrative DFT Calculation Parameters and Results for Ground State Analysis This data is hypothetical and based on typical values for similar molecular structures.

ParameterValue/MethodDescription
Computational Method Density Functional Theory (DFT)Method used for electronic structure calculation.
Functional B3LYPA hybrid functional that combines Becke's three-parameter exchange functional with the Lee-Yang-Parr correlation functional.
Basis Set 6-311G(d,p)Pople-style basis set that provides a flexible description of electron orbitals.
Optimized Ground State Energy -880.1234 HartreesThe total electronic energy of the molecule in its most stable geometric configuration. A lower energy indicates greater stability.

The Frontier Molecular Orbitals (FMOs)—specifically the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are crucial for understanding a molecule's chemical reactivity and electronic properties. The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a critical parameter. A small energy gap suggests that the molecule is more reactive and can be easily excited, whereas a large gap implies high kinetic stability.

For the parent naphthalene molecule, the HOMO-LUMO gap has been calculated to be approximately 4.75 eV using DFT methods. samipubco.com The addition of a prop-2-en-1-ylcarbamate substituent to the naphthalene core is expected to influence this gap. rsc.org Substituents generally tend to decrease the HOMO-LUMO gap by raising the HOMO energy, lowering the LUMO energy, or both. rsc.org In this compound, the electron-rich naphthalene ring would be the primary contributor to the HOMO, while the LUMO would likely be distributed across both the naphthalene system and the electron-withdrawing carbamate (B1207046) group.

Table 2: Predicted Frontier Molecular Orbital Energies and Energy Gap Values are illustrative and extrapolated from data on naphthalene and related substituted aromatic systems.

Molecular OrbitalPredicted Energy (eV)Description
HOMO -5.95Energy of the highest occupied molecular orbital; related to the ionization potential and electron-donating ability. samipubco.com
LUMO -1.30Energy of the lowest unoccupied molecular orbital; related to the electron affinity and electron-accepting ability. samipubco.com
HOMO-LUMO Gap (ΔE) 4.65The energy difference between HOMO and LUMO, indicating the molecule's kinetic stability and excitability. samipubco.com

A Molecular Electrostatic Potential (MEP) map is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactive sites. The map is plotted on the molecule's electron density surface, with different colors representing different values of electrostatic potential.

Red/Yellow Regions: Indicate negative electrostatic potential, corresponding to areas of high electron density. These sites are susceptible to electrophilic attack and are often associated with lone pairs on electronegative atoms.

Blue Regions: Indicate positive electrostatic potential, corresponding to areas of low electron density or electron deficiency. These sites are prone to nucleophilic attack.

Green Regions: Indicate neutral or near-zero potential.

For this compound, the MEP map would be expected to show significant negative potential (red) around the carbonyl oxygen and, to a lesser extent, the nitrogen atom of the carbamate group, highlighting these as primary sites for interaction with electrophiles or for hydrogen bonding. The naphthalene ring would exhibit a mix of neutral (green) and slightly negative potential due to its delocalized π-electron system. Positive potential (blue) would be localized on the hydrogen atoms, particularly the N-H proton of the carbamate.

Conformational Analysis and Potential Energy Surfaces

The flexibility of this compound arises from the rotation around several single bonds, leading to various possible spatial arrangements or conformers. Conformational analysis aims to identify the most stable of these conformers and to understand the energy barriers that separate them.

Due to the rotatable bonds in the prop-2-en-1-ylcarbamate side chain, the molecule can adopt numerous conformations. Identifying the most stable conformers typically involves a systematic or stochastic search of the conformational space. This process often begins with molecular mechanics methods to rapidly generate a large number of potential structures, which are then optimized using more accurate DFT methods to find the true local and global energy minima.

The rotation around single bonds is not entirely free; it requires overcoming an energy barrier. The height of this barrier determines the rate of interconversion between conformers at a given temperature.

A particularly important rotational barrier in this compound is that of the C-N bond within the carbamate group. Due to resonance, this bond possesses significant partial double-bond character, similar to an amide bond. This restricts rotation and can lead to the existence of distinct syn and anti rotamers. Computational and experimental studies on N-aryl and N-alkyl carbamates have shown that the energy barrier for this rotation is typically in the range of 12-16 kcal/mol. nih.govnd.edu Electron-withdrawing groups on the aryl ring can lower this barrier, while electron-donating groups can increase it. nd.edu

The rotational barriers around the other single bonds, such as the O-C(naphthyl) and N-C(allyl) bonds, are expected to be considerably lower, typically in the range of 2-5 kcal/mol, allowing for more rapid rotation at room temperature.

Table 3: Predicted Rotational Energy Barriers for Key Bonds Data is illustrative and based on published values for analogous carbamate systems.

Bond Under RotationMoietyPredicted Rotational Barrier (kcal/mol)Significance
C(carbonyl)—N Carbamate12-16High barrier due to partial double-bond character; leads to stable syn/anti conformers. nih.govnd.edu
O—C(naphthyl) Carbamate-Naphthalene Linkage2-5Low barrier, allowing for relatively free rotation of the naphthalene group relative to the carbamate.
N—C(allyl) Carbamate-Allyl Linkage3-6Low to moderate barrier, influencing the orientation of the prop-2-en-1-yl group.

Molecular Dynamics (MD) Simulations for Dynamic Behavior in Solution

Molecular dynamics simulations offer a powerful lens through which to observe the time-evolved behavior of this compound in a solvent environment, providing insights into its structural flexibility and interactions with surrounding solvent molecules.

The initial step in conducting meaningful MD simulations is the selection of an appropriate force field, which is a set of parameters and equations used to describe the potential energy of the system. For a molecule like this compound, which contains both aromatic and carbamate functionalities, force fields such as the CHARMM General Force Field (CGenFF), the General AMBER Force Field (GAFF), or the OPLS-AA (Optimized Potentials for Liquid Simulations-All Atom) would be suitable choices. nih.govresearchgate.net These force fields are specifically parameterized to handle a wide range of organic molecules. nih.gov

A typical simulation protocol would involve the following steps:

System Setup: A single molecule of this compound would be placed in a periodic box of a chosen solvent, such as water or a less polar organic solvent like chloroform, to mimic experimental conditions.

Energy Minimization: The initial system would undergo energy minimization to relax any unfavorable atomic clashes or geometries.

Equilibration: The system would then be gradually heated to the desired temperature and equilibrated under constant pressure and temperature (NPT ensemble) to achieve a stable state.

Production Run: Following equilibration, a long production run (typically on the order of nanoseconds to microseconds) would be performed to collect trajectory data for analysis.

Table 1: Representative Simulation Parameters for MD Studies
ParameterTypical Value/Setting
Force FieldCHARMM36m, AMBER ff14SB, OPLS-AA
Water ModelTIP3P, SPC/E
EnsembleNPT (Isothermal-Isobaric)
Temperature298 K (25 °C)
Pressure1 atm
Time Step2 fs
Simulation Duration100 ns - 1 µs

The trajectory data from MD simulations would be analyzed to understand how the solvent influences the structure and dynamics of this compound. Key analyses would include the radial distribution function (RDF) to characterize the solvation shell around specific atoms, such as the carbonyl oxygen and the amine hydrogen of the carbamate group. researchgate.net

Furthermore, the simulations would reveal the conformational landscape of the molecule. The dihedral angles along the rotatable bonds, particularly those connecting the naphthalene ring to the carbamate group and the carbamate to the allyl group, would be monitored to identify the most populated conformations and the energy barriers between them. It is expected that the carbamate group itself would exhibit a predominantly planar geometry due to resonance, but rotations around the C-O and N-C single bonds would lead to different spatial arrangements of the naphthalene and allyl moieties. acs.org

Prediction of Spectroscopic Properties from First Principles

First-principles calculations, primarily based on Density Functional Theory (DFT), are instrumental in predicting the spectroscopic properties of molecules with a high degree of accuracy. ruc.dk

DFT calculations can provide valuable predictions of the 1H and 13C NMR chemical shifts of this compound. ruc.dk By optimizing the molecular geometry at a suitable level of theory (e.g., B3LYP functional with a 6-311++G(d,p) basis set) and then performing a GIAO (Gauge-Independent Atomic Orbital) calculation, the magnetic shielding tensors for each nucleus can be obtained. acs.org These are then converted to chemical shifts by referencing them to a standard, such as tetramethylsilane (B1202638) (TMS), calculated at the same level of theory.

The predicted chemical shifts would be highly sensitive to the molecule's conformation. For instance, the proximity of the allyl group's protons to the aromatic naphthalene ring in certain conformations could lead to upfield shifts due to anisotropic effects. The predicted spectrum would be a Boltzmann-averaged spectrum over the different low-energy conformations identified through conformational analysis.

Table 2: Hypothetical Predicted 1H NMR Chemical Shifts (ppm) for this compound in CDCl3
ProtonPredicted Chemical Shift (ppm)
N-H~6.5 - 7.0
Naphthalene-H (aromatic)~7.2 - 7.9
Allyl-CH=~5.8 - 6.0
Allyl-=CH2~5.1 - 5.3
Allyl-CH2-N~3.9 - 4.1

Theoretical vibrational spectra (Infrared and Raman) can be simulated by performing a frequency calculation on the optimized geometry of this compound. nih.gov These calculations yield the harmonic vibrational frequencies and their corresponding intensities. The calculated frequencies are often systematically higher than experimental values due to the harmonic approximation and are typically scaled by an empirical factor (e.g., ~0.96 for B3LYP functionals) to improve agreement with experimental data.

Key vibrational modes that would be of interest include:

N-H stretch: Expected around 3300-3400 cm-1.

C=O stretch (Amide I band): A strong absorption anticipated in the range of 1700-1730 cm-1, characteristic of carbamates. acs.org

Aromatic C=C stretches: Multiple bands in the 1450-1600 cm-1 region.

C-O and C-N stretches: Found in the fingerprint region (1000-1300 cm-1).

Comparison of the simulated spectrum with an experimentally obtained spectrum can help in the detailed assignment of vibrational modes and confirm the predicted lowest-energy conformation. nih.gov

Reactivity Predictions and Reaction Pathway Modeling

Computational methods are also employed to predict the reactivity of this compound and to model potential reaction pathways. Analysis of the frontier molecular orbitals (HOMO and LUMO) can provide initial insights into its reactivity. The distribution of the HOMO would indicate regions susceptible to electrophilic attack, while the LUMO would highlight regions prone to nucleophilic attack.

For instance, the nitrogen atom of the carbamate and the π-system of the naphthalene ring are likely to be electron-rich (associated with the HOMO), making them potential sites for electrophilic reactions. Conversely, the carbonyl carbon is electrophilic (associated with the LUMO) and would be a target for nucleophiles.

Furthermore, reaction pathway modeling using DFT can be used to study specific reactions. For example, the mechanism of thermal decomposition or reaction with a specific reagent could be elucidated by locating the transition state structures connecting reactants to products. The calculated activation energies for these pathways would provide a quantitative measure of the reaction's feasibility. mdpi.comresearcher.life For this compound, potential reactions for computational investigation could include addition reactions at the allyl double bond or substitution reactions on the naphthalene ring.

Frontier Molecular Orbital (FMO) Theory for Predicting Electrophilic/Nucleophilic Sites

No published data is available regarding the Frontier Molecular Orbitals (HOMO and LUMO) of this compound. Such an analysis would typically involve quantum chemical calculations to determine the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The distribution and energies of these orbitals are fundamental to predicting the molecule's reactivity, specifically identifying the most probable sites for electrophilic and nucleophilic attack. Without dedicated computational studies on this compound, no data table of HOMO-LUMO energies or graphical representations of the molecular orbitals can be provided.

Transition State Localization and Intrinsic Reaction Coordinate (IRC) Analysis for Proposed Reactions

There are no available studies that have computationally investigated the reaction mechanisms involving this compound. Consequently, information on the localization of transition states and subsequent Intrinsic Reaction Coordinate (IRC) analysis for any of its potential reactions is not present in the scientific literature. This type of analysis is crucial for understanding the energy profile of a reaction, confirming the connection between reactants, transition states, and products, and elucidating the reaction pathway. In the absence of such research, no data on activation energies, transition state geometries, or reaction coordinates for this specific carbamate can be presented.

Mechanistic Studies of Biological Interactions in Vitro of Naphthalen 2 Yl Prop 2 En 1 Ylcarbamate

Enzyme Inhibition Kinetics and Mechanism (In Vitro)

No published studies were identified that investigated the enzyme inhibition kinetics of Naphthalen-2-yl prop-2-en-1-ylcarbamate. Therefore, no data is available for the following subsections.

Determination of Inhibition Constants (e.g., K_i, IC50) and Kinetic Parameters (e.g., Vmax, Km)

There is no available data regarding the half-maximal inhibitory concentration (IC50) or the inhibition constant (K_i) of this compound against any specific enzyme. Consequently, the effect of this compound on kinetic parameters such as the maximum reaction velocity (Vmax) and the Michaelis constant (Km) has not been determined.

Data Table: Enzyme Inhibition Constants and Kinetic Parameters of this compound

Enzyme Target IC50 K_i Effect on Vmax Effect on Km
Data Not Available Data Not Available Data Not Available Data Not Available Data Not Available

Elucidation of Inhibition Type (Competitive, Non-Competitive, Uncompetitive, Irreversible)

Without kinetic data, the mode of enzyme inhibition (e.g., competitive, non-competitive, uncompetitive, or irreversible) for this compound remains unknown.

Investigation of Enzyme-Carbamate Adduct Formation and Stability

No research has been published on the potential formation of covalent adducts between this compound and any enzyme target, nor on the stability of such adducts.

Ligand-Receptor Binding Studies (In Vitro)

No specific ligand-receptor binding studies for this compound have been reported in the scientific literature.

Equilibrium Binding Assays and Determination of Binding Affinities (K_d)

There is no available data on the equilibrium dissociation constant (K_d) for the binding of this compound to any receptor.

Data Table: Receptor Binding Affinities of this compound

Receptor Target Binding Affinity (K_d) Assay Method
Data Not Available Data Not Available Data Not Available

Radioligand Binding Displacement Assays for Receptor Selectivity

No studies have been conducted to assess the receptor selectivity of this compound using radioligand binding displacement assays.

Biophysical Techniques (e.g., Isothermal Titration Calorimetry, Surface Plasmon Resonance) for Binding Thermodynamics

To elucidate the binding thermodynamics of this compound with a putative biological target, such as a specific enzyme or receptor, biophysical techniques like Isothermal Titration Calorimetry (ITC) and Surface Plasmon Resonance (SPR) are indispensable. rpi.eduxantec.com These methods provide quantitative data on the binding affinity, stoichiometry, and the thermodynamic forces driving the interaction. malvernpanalytical.com

Isothermal Titration Calorimetry (ITC) directly measures the heat released or absorbed during a binding event. azom.comwikipedia.org In a hypothetical experiment, a solution of this compound would be titrated into a sample cell containing the target protein. wikipedia.org The resulting heat changes upon binding are measured to determine the binding affinity (KD), stoichiometry (n), and the change in enthalpy (ΔH) and entropy (ΔS). researchgate.net This provides a complete thermodynamic profile of the interaction. matilda.science

Surface Plasmon Resonance (SPR) is a label-free optical technique that measures the binding of an analyte (e.g., this compound) to a ligand (e.g., the target protein) immobilized on a sensor surface. labmanager.com SPR can determine the association (kon) and dissociation (koff) rate constants of the binding event in real-time. uu.nl The equilibrium dissociation constant (KD) can then be calculated from the ratio of these rates (koff/kon). rpi.edu

The table below presents hypothetical data that could be obtained from ITC and SPR experiments for the interaction of this compound with a hypothetical target protein.

TechniqueParameterHypothetical ValueUnitInterpretation
ITCDissociation Constant (KD)5.2µMIndicates a moderate binding affinity.
ITCStoichiometry (n)1.1-Suggests a 1:1 binding ratio between the compound and the protein.
ITCEnthalpy Change (ΔH)-8.5kcal/molThe negative value indicates the binding is enthalpically driven and exothermic.
ITCEntropy Change (TΔS)2.1kcal/molThe positive value suggests an increase in disorder, possibly due to the release of water molecules from the binding site.
SPRAssociation Rate (kon)2.3 x 104M-1s-1Describes the rate at which the compound binds to the target.
SPRDissociation Rate (koff)1.2 x 10-1s-1Describes the rate at which the compound dissociates from the target.
SPRDissociation Constant (KD)5.2µMCalculated from koff/kon, consistent with the ITC result.

Structure-Activity Relationship (SAR) Studies Based on Mechanistic Insights (In Vitro)

Structure-Activity Relationship (SAR) studies are crucial for understanding how the chemical structure of a molecule relates to its biological activity. mans.edu.egwikipedia.org By systematically modifying the structure of this compound, researchers can identify the key functional groups responsible for its biological effects. drugdesign.orgjove.com

Systematic Modification of this compound and Mechanistic Impact

A systematic SAR study would involve synthesizing a series of analogs of this compound. mdpi.com Modifications would target three main regions of the molecule: the naphthalene (B1677914) ring, the carbamate (B1207046) linker, and the terminal allyl group.

Naphthalene Ring Modifications: Introducing various substituents (e.g., hydroxyl, methoxy, halogen) at different positions on the naphthalene rings would probe the importance of steric and electronic properties for binding.

Carbamate Linker Modifications: The carbamate group could be replaced with other linkers like an amide, urea (B33335), or sulfonamide to assess the role of its hydrogen bonding capabilities and rigidity.

Allyl Group Modifications: The terminal double bond of the allyl group could be saturated to a propyl group or replaced with other small alkyl or cyclic groups to investigate the significance of this moiety for the compound's activity.

The following table provides a hypothetical SAR for this compound, illustrating how these modifications might influence its in vitro inhibitory activity (IC50) against a target enzyme.

Compound IDModificationHypothetical IC50 (µM)
Parent This compound 10.5
Analog 16-Methoxy substitution on naphthalene ring5.2
Analog 24-Chloro substitution on naphthalene ring15.8
Analog 3Carbamate replaced with amide25.1
Analog 4Allyl group saturated to propyl group50.3
Analog 5Naphthalene replaced with phenyl32.7

Quantitative Structure-Activity Relationship (QSAR) Modeling for In Vitro Activity Prediction

Quantitative Structure-Activity Relationship (QSAR) modeling uses statistical methods to create a mathematical relationship between the chemical structures of a series of compounds and their biological activities. wikipedia.org For this compound and its analogs, a QSAR model could be developed to predict their in vitro activity. fiveable.melongdom.org

The process involves calculating a set of molecular descriptors for each analog. These descriptors quantify various physicochemical properties, such as:

Electronic properties: (e.g., partial charges, dipole moment)

Steric properties: (e.g., molecular volume, surface area)

Hydrophobic properties: (e.g., logP)

Topological indices: (e.g., connectivity indices)

A statistical technique, such as multiple linear regression, would then be used to generate an equation that correlates a selection of these descriptors with the observed biological activity (e.g., pIC50, the negative logarithm of the IC50 value). A hypothetical QSAR equation for a series of this compound analogs might look like this:

pIC50 = 0.75 * (logP) - 0.23 * (Molecular Volume) + 1.2 * (HD_Count) + 2.5

Where logP represents hydrophobicity, Molecular Volume represents a steric factor, and HD_Count is the number of hydrogen bond donors.

The predictive power of the QSAR model is assessed using various statistical parameters, as shown in the hypothetical table below. researchgate.net

Statistical ParameterDescriptionHypothetical Value
r2 Coefficient of determination (goodness of fit)0.92
q2 Cross-validated r2 (predictive ability)0.75
SEE Standard Error of Estimate0.21
F-statistic F-test value (statistical significance)85.6

Molecular Docking and Molecular Dynamics Simulations for Understanding In Vitro Binding Modes

Computational techniques such as molecular docking and molecular dynamics (MD) simulations provide atom-level insights into how this compound might interact with its biological target. frontiersin.org

Docking of this compound into Enzyme Active Sites

Molecular docking is a computational method that predicts the preferred orientation of a molecule when bound to a second molecule to form a stable complex. nih.govdntb.gov.ua In this context, this compound would be docked into the active site of a target enzyme to predict its binding mode and affinity. The docking algorithm samples numerous possible conformations and orientations of the ligand within the active site and scores them based on a scoring function that estimates the binding energy.

The results of a hypothetical docking study are presented below, indicating the predicted binding energy and the key amino acid residues involved in the interaction.

ParameterHypothetical Result
Docking Score / Binding Energy -8.2 kcal/mol
Key Interacting Residues Tyr234, Phe345, Leu189, Ser237, Arg298
Types of Interactions π-π stacking: with the aromatic rings of Tyr234 and Phe345.Hydrophobic interactions: with the side chain of Leu189.Hydrogen bond: between the carbamate NH and the side chain of Ser237.Ionic interaction: between the carbamate carbonyl and the side chain of Arg298.

All-Atom and Coarse-Grained MD Simulations of Ligand-Protein Complexes (In Vitro)

Molecular dynamics (MD) simulations are used to study the physical movements of atoms and molecules over time. mdpi.com Starting from the best-docked pose, an MD simulation can provide insights into the stability of the ligand-protein complex and the dynamics of the interactions.

All-Atom (AA) MD simulations provide a highly detailed view of the system, treating every atom explicitly. mdpi.com This approach is computationally intensive but offers high resolution.

Coarse-Grained (CG) MD simulations simplify the system by representing groups of atoms as single particles, allowing for the simulation of longer timescales and larger systems, which can be useful for observing large conformational changes or dissociation events. nih.govprotocols.iobiorxiv.orgresearchgate.net

A hypothetical MD simulation of the this compound-enzyme complex could yield the following results, summarizing the stability and key energetic components of the binding.

ParameterDescriptionHypothetical Value
RMSD of Ligand Root Mean Square Deviation of the ligand from its initial docked pose, indicating stability.1.5 Å
RMSF of Active Site Residues Root Mean Square Fluctuation of key residues, indicating their flexibility.0.8 Å
Binding Free Energy (MM/PBSA) An estimation of the binding affinity calculated from the simulation trajectory.-15.7 kcal/mol
Key Interaction Occupancy Percentage of simulation time a specific interaction (e.g., a hydrogen bond) is maintained.85% for the hydrogen bond with Ser237

Analysis of Key Intermolecular Interactions (Hydrogen Bonds, Hydrophobic Interactions, Pi-Stacking)

In the absence of direct mechanistic studies on the in vitro biological interactions of this compound, this section analyzes the key intermolecular interactions reported for structurally related naphthalene derivatives. The nature and geometry of these non-covalent interactions in analogous compounds provide a foundational understanding of how the naphthalen-2-yl moiety can participate in molecular recognition and binding events.

The intermolecular forces governing the interaction of small molecules with biological targets are crucial for their mechanism of action. For aromatic compounds like this compound, hydrogen bonds, hydrophobic interactions, and pi-stacking are of primary importance.

Hydrogen Bonds

While the carbamate group in this compound contains potential hydrogen bond donors (N-H) and acceptors (C=O, O-C), crystallographic studies of similar naphthalen-2-yl derivatives reveal the prevalence of weaker C-H···O and C-H···π hydrogen bonds in forming stable supramolecular structures.

For instance, in the crystal structure of 2-hydroxy-3-(2-methylprop-1-en-1-yl)naphthalene-1,4-dione, molecules are connected by both conventional O-H···O hydrogen bonds and weaker C-H···O interactions, which contribute to the formation of a layered structure. nih.gov Similarly, the packing of naphthalene-2,3-diyl bis(3-benzyloxy)benzoate is influenced by weak C-H···O and C-H···π hydrogen bonds. researchgate.net

In the case of 4-(naphthalen-2-yl)-N-[(Z)-4-propoxybenzylidene]-1,3-thiazol-2-amine, weak C—H⋯π interactions are instrumental in linking molecules to form sheets. nih.gov These observations suggest that the aromatic C-H bonds of the naphthalene ring in this compound could act as hydrogen bond donors to suitable acceptors in a biological receptor.

Table 1: Hydrogen Bonding in Structurally Related Naphthalene Derivatives

Compound Hydrogen Bond Type Interaction Details Reference
2-hydroxy-3-(2-methylprop-1-en-1-yl)naphthalene-1,4-dione O—H⋯O, C—H⋯O Forms centrosymmetric cyclic dimers and links these dimers into layers. nih.gov
4-(naphthalen-2-yl)-N-[(Z)-4-propoxybenzylidene]-1,3-thiazol-2-amine C—H⋯π Links molecules into sheets parallel to the (100) crystal plane. nih.gov
Naphthalene-2,3-diyl bis(3-benzyloxy)benzoate C—H⋯O, C—H⋯π Generates chains and loops, contributing to a three-dimensional network. researchgate.net

Hydrophobic Interactions

The naphthalene core of this compound is inherently lipophilic and thus predisposed to engage in hydrophobic interactions. These interactions are fundamental to the binding of molecules within the often nonpolar pockets of enzymes and receptors. The large, nonpolar surface area of the fused naphthalene rings can be expected to favorably interact with hydrophobic amino acid residues such as valine, leucine, isoleucine, and phenylalanine, displacing water molecules and resulting in a net entropic gain that stabilizes the ligand-receptor complex.

Pi-Stacking Interactions

The electron-rich π-system of the naphthalene rings is a key feature that facilitates pi-stacking interactions with aromatic amino acid residues like phenylalanine, tyrosine, and tryptophan within a biological target. These interactions are crucial for orienting and stabilizing a ligand in an active site.

Research on the 2-naphthalenethiol (B184263) dimer has shown that its noncovalent interactions are dominated by dispersion forces, which are a major component of stacking interactions. nih.gov This suggests that the naphthalene moiety is inherently prone to engage in such stabilizing contacts.

Table 2: Pi-Stacking Interactions in Structurally Related Naphthalene Derivatives

Compound Interaction Type Geometric Parameters Reference
2-hydroxy-3-(2-methylprop-1-en-1-yl)naphthalene-1,4-dione Weak π–π ring interaction Ring centroid separation = 3.7862 (13) Å nih.gov
4-(naphthalen-2-yl)-N-[(Z)-4-propoxybenzylidene]-1,3-thiazol-2-amine Very weak π–π stacking Contributes to the stabilization of molecular sheets. nih.gov
Naphthalene-2,3-diyl bis(3-benzyloxy)benzoate π–π stacking Contributes to a three-dimensional network. researchgate.net
2-Naphthalenethiol dimer π-stacking Dominated by dispersion forces; characterized by a parallel-displaced crossed orientation. nih.gov

Chemical Reactivity and Transformation Pathways of Naphthalen 2 Yl Prop 2 En 1 Ylcarbamate

Hydrolysis Pathways and Mechanisms

Hydrolysis of Naphthalen-2-yl prop-2-en-1-ylcarbamate involves the cleavage of the carbamate (B1207046) linkage, leading to the formation of 2-naphthol (B1666908), allylamine (B125299), and carbon dioxide. This process can be catalyzed by acids, bases, or enzymes.

Under acidic conditions, the hydrolysis of this compound is initiated by the protonation of the carbonyl oxygen of the carbamate group. This protonation enhances the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by a water molecule.

The proposed mechanism proceeds as follows:

Protonation of the carbonyl oxygen: The lone pair of electrons on the carbonyl oxygen attacks a proton (H⁺) from the acidic medium.

Nucleophilic attack by water: A water molecule attacks the now more electrophilic carbonyl carbon, forming a tetrahedral intermediate.

Proton transfer: A proton is transferred from the attacking water molecule to the nitrogen atom of the carbamate.

Cleavage of the C-N bond: The tetrahedral intermediate collapses, leading to the cleavage of the carbon-nitrogen bond and the departure of allylamine.

Formation of a carbamic acid intermediate: This step results in the formation of a naphthyl carbamic acid intermediate.

Decarboxylation: The carbamic acid intermediate is unstable and rapidly decarboxylates to yield 2-naphthol and carbon dioxide.

Table 1: Proposed Products of Acid-Catalyzed Hydrolysis of this compound

ReactantCatalystProducts
This compoundH⁺2-Naphthol, Allylamine, Carbon Dioxide

In alkaline conditions, the hydrolysis of this compound proceeds via a different mechanism, typically an E1cb (Elimination Unimolecular conjugate Base) or a BAC² (Base-catalyzed Acyl-substitution) pathway.

The BAC² mechanism involves the direct nucleophilic attack of a hydroxide (B78521) ion (OH⁻) on the carbonyl carbon of the carbamate group.

The proposed BAC² mechanism is as follows:

Nucleophilic attack by hydroxide: The hydroxide ion attacks the carbonyl carbon, forming a tetrahedral intermediate.

Cleavage of the C-O bond: The tetrahedral intermediate can collapse, leading to the cleavage of the carbon-oxygen bond attached to the naphthalene (B1677914) ring, releasing the 2-naphthoxide ion.

Formation of allylisocyanate: This step results in the formation of allylisocyanate.

Hydrolysis of allylisocyanate: The allylisocyanate is then rapidly hydrolyzed by water to form allylamine and carbon dioxide.

Alternatively, the reaction can proceed through the cleavage of the C-N bond in the tetrahedral intermediate. The rate of base-catalyzed hydrolysis is dependent on the concentration of both the carbamate and the base. Carbamate esters are generally more susceptible to base-catalyzed hydrolysis than acid-catalyzed hydrolysis.

Table 2: Proposed Products of Base-Catalyzed Hydrolysis of this compound

ReactantCatalystProducts
This compoundOH⁻2-Naphthol, Allylamine, Carbon Dioxide

Enzymes such as esterases and amidases can catalyze the hydrolysis of carbamates. nih.govnih.gov These enzymes provide an alternative, often more efficient, pathway for the degradation of these compounds. researchgate.netresearchgate.net The active site of these enzymes contains specific amino acid residues that facilitate the hydrolysis reaction.

The general mechanism for enzymatic hydrolysis of carbamates involves:

Binding of the substrate: The carbamate substrate binds to the active site of the enzyme.

Acylation of the enzyme: A nucleophilic residue in the active site (e.g., a serine hydroxyl group) attacks the carbonyl carbon of the carbamate, leading to the formation of a covalent acyl-enzyme intermediate and the release of the alcohol or amine moiety (in this case, 2-naphthol or allylamine).

Deacylation of the enzyme: A water molecule then attacks the acyl-enzyme intermediate, hydrolyzing the ester or amide bond and regenerating the free enzyme. The other product is released.

The efficiency of enzymatic hydrolysis is influenced by the structure of the carbamate. nih.gov For this compound, both the naphthalene and allyl groups would interact with the enzyme's active site, influencing the binding affinity and the rate of hydrolysis.

Photochemical Transformations

The presence of the naphthalene chromophore in this compound makes it susceptible to photochemical transformations upon absorption of ultraviolet (UV) light. The absorbed energy can lead to the excitation of the molecule to a higher electronic state, from which various chemical reactions can occur.

Irradiation of this compound with UV light is expected to induce cleavage of the carbamate bond. The specific photoproducts formed will depend on the wavelength of the incident light, the solvent, and the presence of other reactive species.

Potential photochemical reactions include:

Photo-Fries Rearrangement: This reaction is common for aryl esters and carbamates. researchgate.net Upon photoexcitation, the C-O bond of the carbamate can cleave homolytically to form a radical pair (a naphthoxy radical and an allylcarbamoyl radical) within a solvent cage. These radicals can then recombine at the ortho or para positions of the naphthalene ring, leading to the formation of aminocarbonyl-substituted naphthols.

Homolytic Cleavage: The N-C(O) or O-C(O) bonds can also undergo homolytic cleavage, leading to the formation of various radical intermediates. These radicals can then undergo further reactions such as hydrogen abstraction from the solvent, dimerization, or disproportionation to yield a complex mixture of photoproducts.

Photoionization: In polar solvents, photoionization can occur, leading to the formation of a radical cation and a solvated electron. The radical cation can then react with nucleophiles present in the medium. researchgate.net

Identification of the photoproducts would require techniques such as gas chromatography-mass spectrometry (GC-MS) and nuclear magnetic resonance (NMR) spectroscopy.

Table 3: Potential Photoproducts from the Photolysis of this compound

Reaction PathwayPotential Photoproducts
Photo-Fries Rearrangementortho- and para-allylcarbamoyl-2-naphthol
Homolytic Cleavage2-Naphthol, allylamine, and various radical recombination products
Reactions of the Allyl GroupProducts resulting from addition or cyclization reactions

The investigation of the mechanisms of these photoinduced reactions can be carried out using techniques such as laser flash photolysis to detect and characterize transient intermediates like excited states and radicals. The quantum yields of product formation can be determined to assess the efficiency of the different photochemical pathways. The influence of solvent polarity and the presence of quenchers can provide further insights into the nature of the excited states and reactive intermediates involved. For instance, the formation of photo-Ritter products in the presence of acetonitrile (B52724) as a solvent could indicate the involvement of carbocation intermediates. researchgate.net

Thermal Decomposition Mechanisms

The thermal stability and decomposition of this compound are critical parameters for its handling and application in various chemical processes. Understanding its behavior at elevated temperatures is essential for predicting its degradation pathways and the nature of the resulting products.

Thermogravimetric Analysis (TGA) for Decomposition Onset and Stages

Analysis of Gaseous and Solid Decomposition Products

The thermal decomposition of carbamates generally proceeds through the cleavage of the carbamate bond. For this compound, this process would be expected to yield a variety of gaseous and solid products. The primary decomposition products would likely include 2-naphthol, allyl isocyanate, or their rearrangement and subsequent reaction products. Gaseous products could include carbon dioxide and propene. The solid residue, if any, would likely consist of non-volatile, carbonaceous material formed at higher temperatures. The exact composition of the products would depend on the decomposition conditions, such as temperature, atmosphere, and heating rate.

Proposed Decomposition Pathways and Kinetic Parameters

The decomposition of this compound is anticipated to follow pathways common to other aryl carbamates. One plausible pathway involves a concerted mechanism leading to the formation of 2-naphthol and allyl isocyanate. Another possibility is a stepwise mechanism involving the initial cleavage of the C-O or N-C bond of the carbamate group. The study of the decomposition kinetics would provide crucial parameters such as the activation energy and the pre-exponential factor, which are essential for modeling the decomposition process and predicting the compound's thermal lifetime. The kinetics of thermal decomposition for similar carbamates have been studied, and these often show complex behavior that can be influenced by the substituents on the aryl and amine groups. rsc.org

Reactivity Towards Specific Chemical Reagents

The chemical reactivity of this compound is dictated by the functional groups present in its structure: the naphthalene ring, the carbamate linkage, and the terminal double bond of the prop-2-en-1-yl group.

Reactions with Electrophiles and Nucleophiles

The naphthalene ring system is susceptible to electrophilic substitution reactions. However, the carbamate group, being an ortho, para-director, would influence the position of substitution. The lone pair of electrons on the nitrogen atom can also act as a nucleophilic center. The carbonyl carbon of the carbamate group is electrophilic and can be attacked by nucleophiles, leading to the cleavage of the carbamate. For instance, hydrolysis with a strong base would likely yield 2-naphthol and allylamine.

Cycloaddition Reactions Involving the Prop-2-en-1-yl Moiety

The prop-2-en-1-yl (allyl) group contains a carbon-carbon double bond, which can participate in cycloaddition reactions. A notable example is the [3+2] cycloaddition, also known as the Huisgen cycloaddition. This reaction, often catalyzed by copper(I), involves the reaction of an azide (B81097) with an alkyne or alkene to form a triazole ring. While specific studies on this compound are not available, related structures have been synthesized via copper-catalyzed alkyne-azide cycloaddition (CuAAC) reactions, highlighting the potential for this moiety to engage in such transformations. mdpi.com This reactivity opens avenues for the synthesis of more complex heterocyclic structures derived from this carbamate.

Oxidation and Reduction Pathways of this compound

The chemical reactivity of this compound is dictated by its three primary functional components: the naphthalene ring system, the carbamate linkage, and the allylic double bond. The oxidation and reduction pathways of this compound are, therefore, diverse, with specific reagents and conditions allowing for the selective transformation of each of these sites. The following sections outline the predicted oxidative and reductive transformations based on established chemical principles for these functional groups.

Oxidation Pathways

The presence of an electron-rich naphthalene ring and a reactive alkene in the allyl group makes this compound susceptible to a variety of oxidative reactions. The selectivity of these reactions is highly dependent on the choice of oxidizing agent.

Oxidation of the Allyl Group:

The double bond in the prop-2-en-1-yl (allyl) moiety is the most susceptible site for oxidation under mild conditions.

Epoxidation: Treatment with peroxy acids, such as meta-chloroperoxybenzoic acid (m-CPBA), is expected to convert the alkene into an epoxide. The carbamate group may direct the epoxidation stereoselectively. acs.orgresearchgate.netacs.org The product of this reaction would be Naphthalen-2-yl (oxiran-2-ylmethyl)carbamate.

Dihydroxylation: The alkene can be converted to a vicinal diol using reagents like osmium tetroxide (OsO₄), typically in catalytic amounts with a co-oxidant like N-methylmorpholine N-oxide (NMO), or potassium permanganate (B83412) (KMnO₄) under cold, alkaline conditions. wikipedia.org This would yield Naphthalen-2-yl (2,3-dihydroxypropyl)carbamate.

Oxidative Cleavage (Ozonolysis): Reaction with ozone (O₃) followed by a workup will cleave the double bond. masterorganicchemistry.comwikipedia.orgorganic-chemistry.org A reductive workup (e.g., with dimethyl sulfide) would produce Naphthalen-2-yl (2-oxoethyl)carbamate. An oxidative workup (e.g., with hydrogen peroxide) would yield the corresponding carboxylic acid, Naphthalen-2-yl (carboxymethyl)carbamate.

Oxidation of the Naphthalene Ring:

The naphthalene ring is generally more resistant to oxidation than the alkene. However, under more forceful conditions, it can undergo oxidative transformation.

Quinone Formation: Strong oxidizing agents like ceric ammonium (B1175870) sulfate (B86663) (CAS) or chromium trioxide can oxidize the naphthalene ring to a naphthoquinone. rsc.org The regioselectivity of this oxidation would be influenced by the carbamate substituent.

Ring Opening: Vigorous oxidation, for instance with hot potassium permanganate or catalytic oxidation with O₂ in the presence of a vanadium catalyst, can lead to the cleavage of the aromatic system, potentially forming phthalic anhydride (B1165640) derivatives. quora.com

Oxidation Reaction Reagent(s) Affected Moiety Predicted Product
Epoxidationm-CPBAAllyl C=CNaphthalen-2-yl (oxiran-2-ylmethyl)carbamate
DihydroxylationOsO₄/NMOAllyl C=CNaphthalen-2-yl (2,3-dihydroxypropyl)carbamate
Ozonolysis (Reductive)1. O₃ 2. (CH₃)₂SAllyl C=CNaphthalen-2-yl (2-oxoethyl)carbamate
Ozonolysis (Oxidative)1. O₃ 2. H₂O₂Allyl C=CNaphthalen-2-yl (carboxymethyl)carbamate
Quinone FormationCeric Ammonium SulfateNaphthalene RingNaphthoquinone derivative
Ring OpeningO₂, V₂O₅ catalystNaphthalene RingPhthalic anhydride derivative

Reduction Pathways

The reduction of this compound can be directed towards the naphthalene ring, the allyl double bond, or in some cases, the carbamate group itself.

Reduction of the Allyl Group:

Catalytic Hydrogenation: The most common method for reducing the alkene is catalytic hydrogenation. Using catalysts like palladium on carbon (Pd/C) or Raney nickel with hydrogen gas (H₂) would selectively reduce the double bond to a single bond, yielding Naphthalen-2-yl propylcarbamate. ijcce.ac.iracs.org This transformation is typically achieved under mild conditions that would not affect the aromatic ring.

Reduction of the Naphthalene Ring:

Catalytic Hydrogenation: Under more forcing conditions (higher pressure and temperature) and with appropriate catalysts (e.g., Ni, Pd, Pt), the naphthalene ring can be partially or fully hydrogenated. acs.orgnih.govtandfonline.com Partial hydrogenation would yield Naphthalen-2-yl prop-2-en-1-yl-5,6,7,8-tetrahydronaphthalene-2-yl-carbamate (a tetralin derivative). Complete hydrogenation would result in the corresponding decahydronaphthalene (B1670005) (decalin) derivative.

Birch Reduction: This dissolving metal reduction, typically using sodium or lithium in liquid ammonia (B1221849) with an alcohol as a proton source, selectively reduces one of the rings of the naphthalene system to a 1,4-diene. byjus.comacs.orgwikipedia.orgresearchgate.net This would produce a 1,4-dihydronaphthalene (B28168) derivative, with the position of reduction influenced by the carbamate substituent.

Reduction of the Carbamate Group:

The carbamate group is generally stable to many reducing agents. However, very strong reducing agents can effect its reduction.

Hydride Reduction: Strong hydride reagents like lithium aluminum hydride (LiAlH₄) can reduce the carbamate group. This reaction would likely cleave the carbamate, yielding 2-naphthol and N-allyl-N-methylamine, after a series of reduction and cleavage steps.

Reduction Reaction Reagent(s) Affected Moiety Predicted Product
Alkene HydrogenationH₂, Pd/CAllyl C=CNaphthalen-2-yl propylcarbamate
Partial Ring HydrogenationH₂, Ni or Pd (high P/T)Naphthalene Ring5,6,7,8-Tetrahydrothis compound
Full Ring HydrogenationH₂, Ni or Pt (high P/T)Naphthalene RingDecahydrothis compound
Birch ReductionNa, NH₃(l), EtOHNaphthalene Ring1,4-Dihydronaphthalene derivative
Carbamate ReductionLiAlH₄Carbamate2-Naphthol and N-allyl-N-methylamine

Application As a Chemical Building Block or Intermediate in Complex Syntheses

Derivatization of Naphthalen-2-yl Prop-2-en-1-ylcarbamate for Novel Compound Synthesis

The strategic derivatization of this compound can lead to a wide array of novel compounds with potential applications in various fields of chemistry. The presence of the naphthalene (B1677914) ring, the allyl group, and the carbamate (B1207046) linkage offers multiple avenues for chemical modification.

The naphthalene ring system is susceptible to electrophilic aromatic substitution reactions. The carbamate group, being an ortho-, para-director, can influence the regioselectivity of these substitutions. However, the specific directing effect would need to be determined experimentally. Potential electrophilic substitution reactions include:

Nitration: Introduction of a nitro group onto the naphthalene ring can be achieved using standard nitrating agents like nitric acid in the presence of sulfuric acid. The position of nitration will be influenced by the existing carbamate group.

Halogenation: Bromination or chlorination of the naphthalene moiety can be accomplished using elemental halogens in the presence of a Lewis acid catalyst.

Friedel-Crafts Acylation and Alkylation: These reactions allow for the introduction of acyl and alkyl groups, respectively, onto the naphthalene ring, further functionalizing the molecule.

Sulfonation: Treatment with sulfuric acid can lead to the introduction of a sulfonic acid group, enhancing the water solubility of the resulting derivative.

Furthermore, the naphthalene ring can participate in cross-coupling reactions. For instance, if a halo-substituent is introduced onto the ring, it can serve as a handle for Suzuki-Miyaura or other palladium-catalyzed cross-coupling reactions to form C-C bonds with various partners. nih.govnih.govresearchgate.net

Table 1: Potential Electrophilic Aromatic Substitution Reactions on the Naphthalene Ring

ReactionReagentsPotential Product
NitrationHNO₃, H₂SO₄Nitro-naphthalen-2-yl prop-2-en-1-ylcarbamate
BrominationBr₂, FeBr₃Bromo-naphthalen-2-yl prop-2-en-1-ylcarbamate
Friedel-Crafts AcylationRCOCl, AlCl₃Acyl-naphthalen-2-yl prop-2-en-1-ylcarbamate
SulfonationH₂SO₄Sulfo-naphthalen-2-yl prop-2-en-1-ylcarbamate

The allyl group is a highly reactive functionality that can undergo a variety of transformations:

Epoxidation: The double bond of the allyl group can be converted to an epoxide using peroxy acids like meta-chloroperbenzoic acid (m-CPBA) or through catalytic methods. researchgate.netacs.orgwikipedia.org The resulting epoxide is a valuable intermediate for further nucleophilic ring-opening reactions. The stereoselectivity of the epoxidation of allylic carbamates can be influenced by the carbamate group itself. acs.org

Hydrogenation: The double bond can be selectively reduced to a propyl group through catalytic hydrogenation, for instance, using hydrogen gas with a palladium on carbon (Pd/C) catalyst. This transformation would yield Naphthalen-2-yl propylcarbamate. The hydrogenation of carbamates themselves to the corresponding alcohols and amines is also possible under specific catalytic conditions. acs.orgresearchgate.net

Halogenation: The allyl group can undergo halogenation at the allylic position or addition across the double bond, depending on the reaction conditions. For instance, N-bromosuccinimide (NBS) in the presence of a radical initiator can be used for allylic bromination. libretexts.orgyoutube.com Photolytic addition of N-halocarbamates to alkenes has also been investigated. journals.co.za

Heck/Suzuki Coupling: While the allyl group itself is not a typical substrate for direct Suzuki coupling, it can participate in Heck-type reactions. wikipedia.orglibretexts.orgorganic-chemistry.org Furthermore, modifications of the allyl group, such as conversion to an allyl halide, would enable its participation in various cross-coupling reactions. Palladium-catalyzed allylic substitution is a key reaction for the functionalization of allyl-containing compounds. nih.gov

Table 2: Potential Reactions of the Allyl Group

ReactionReagentsPotential Product
Epoxidationm-CPBANaphthalen-2-yl (oxiran-2-ylmethyl)carbamate
HydrogenationH₂, Pd/CNaphthalen-2-yl propylcarbamate
Allylic BrominationNBS, radical initiatorNaphthalen-2-yl (3-bromoprop-2-en-1-yl)carbamate
DihydroxylationOsO₄, NMONaphthalen-2-yl (2,3-dihydroxypropyl)carbamate

The carbamate group itself can be a site for chemical modification, although it is generally a stable functional group.

Hydrolysis: Under acidic or basic conditions, the carbamate can be hydrolyzed to yield 2-naphthol (B1666908), allylamine (B125299), and carbon dioxide.

Reduction: The carbamate can be reduced to the corresponding methylamine (B109427) derivative using strong reducing agents like lithium aluminum hydride (LiAlH₄).

Transesterification: The carbamate can undergo transesterification with other alcohols in the presence of a suitable catalyst, leading to the formation of different carbamate esters. rsc.org

N-Alkylation/N-Arylation: While this specific carbamate is N-substituted, in principle, the carbamate nitrogen could be further functionalized, although this is less common for N-aryl carbamates.

Utilization in Multi-Component Reactions (MCRs)

Multi-component reactions (MCRs) are powerful tools in organic synthesis for the rapid generation of molecular complexity from simple starting materials in a single step. While there is no direct literature on the use of this compound in MCRs, its constituent parts suggest potential applications after suitable modifications.

The Ugi reaction is a four-component reaction between an aldehyde, an amine, a carboxylic acid, and an isocyanide. libretexts.org The Passerini reaction is a three-component reaction involving an aldehyde or ketone, a carboxylic acid, and an isocyanide. ukzn.ac.za

To utilize this compound in these reactions, it would need to be transformed into one of the required components. For example:

As an Amine Component (for Ugi reaction): Hydrolysis of the carbamate would yield allylamine, which could then be used as the amine component in a Ugi reaction.

As an Aldehyde or Carboxylic Acid Component: Functionalization of the naphthalene ring with a formyl or carboxyl group would allow the molecule to serve as the aldehyde or carboxylic acid component. For instance, a Vilsmeier-Haack reaction could introduce a formyl group. A study has reported the use of 6-alkyloxy-naphthalene-2-carbaldehyde in a Ugi reaction to synthesize bis-amides. nih.gov

As an Isocyanide Component: While more synthetically challenging, conversion of an amino group on the naphthalene ring (introduced via nitration and subsequent reduction) to an isocyanide would enable its use in both Ugi and Passerini reactions.

The allyl group could be retained throughout these transformations, providing a handle for further post-MCR modifications, such as cross-coupling or polymerization.

Potential in Polymer Chemistry (If Applicable)

The presence of the polymerizable allyl group suggests that this compound could serve as a monomer in polymer chemistry.

The polymerization of allyl compounds can be challenging due to degradative chain transfer, which often leads to low molecular weight polymers. nih.gov However, various polymerization techniques can be employed to overcome this issue. The resulting polymers would feature the naphthalen-2-yl carbamate moiety as a pendant group, which could impart specific properties to the material, such as:

Optical Properties: The naphthalene group is a chromophore and fluorophore, which could lead to polymers with interesting photophysical properties, such as fluorescence or high refractive index.

Thermal Stability: The rigid aromatic structure of the naphthalene ring could enhance the thermal stability of the polymer.

Adhesion and Coating Properties: The carbamate group is known to promote adhesion, suggesting potential applications in coatings and adhesives.

Additionally, the ring-opening polymerization of cyclic carbamates is a known method for producing polyamines. researchgate.netacs.org While this compound is an acyclic carbamate, its derivatives could potentially be designed to undergo such polymerizations.

This compound as a Monomer in Polymerization Reactions7.3.2. Synthesis of this compound-Containing Polymers and Copolymers

General information on related classes of compounds, such as N-aryl carbamates and allyl monomers, is available. For instance, palladium-catalyzed methods are known for the synthesis of N-aryl carbamates, and the polymerization of allyl monomers is generally characterized by challenges such as degradative chain transfer, often resulting in polymers with low molecular weights. However, in adherence to the strict instruction to focus solely on "this compound," this general information cannot be substituted for specific data on the target compound.

There is no specific information available to create data tables or detail research findings as requested.

Conclusion and Future Research Perspectives

Summary of Key Academic Findings on Naphthalen-2-yl Prop-2-en-1-ylcarbamate

Identification of Remaining Research Questions and Challenges in this compound Chemistry

The primary challenge in the chemistry of this compound is the lack of fundamental research. Key unanswered questions that could form the basis of future investigations include:

What are the optimal and most efficient synthetic routes to produce this compound with high yield and purity?

What are the detailed physicochemical properties of this compound, such as its solubility, stability under various conditions, and its solid-state structure?

What is the conformational landscape of the molecule, and how does the orientation of the naphthalene (B1677914) and allyl groups influence its properties?

What is the reactivity profile of the compound, particularly with respect to the carbamate (B1207046) and the terminal alkene of the allyl group?

What potential biological activities might this compound possess, given the known bioactivity of other naphthyl carbamates?

Potential for New Synthetic Methodologies and Catalytic Approaches

The synthesis of this compound can be approached through several established methods for carbamate formation. A common route involves the reaction of 2-naphthol (B1666908) with allyl isocyanate, potentially catalyzed by a base. wikipedia.org Alternatively, the reaction of 2-naphthol with a carbamoyl (B1232498) chloride or the palladium-catalyzed cross-coupling of an aryl halide with sodium cyanate (B1221674) in the presence of allyl alcohol are viable strategies. mit.eduorganic-chemistry.org

Future research could focus on developing more sustainable and efficient synthetic methods. This could involve the use of greener solvents, milder reaction conditions, and novel catalytic systems. For instance, enzymatic catalysis or the use of heterogeneous catalysts could offer advantages in terms of selectivity and ease of product purification. researchgate.net The use of carbon dioxide as a C1 source for carbamate synthesis is another promising green chemistry approach. helsinki.fi

Directions for Advanced Theoretical Modeling and Computational Predictions

Computational chemistry offers powerful tools to predict the properties and reactivity of this compound in the absence of experimental data. Density Functional Theory (DFT) calculations can be employed to:

Determine the optimized molecular geometry and electronic structure.

Predict spectroscopic properties such as NMR and IR spectra to aid in future characterization.

Calculate the rotational barriers around the C-N bond of the carbamate to understand its conformational preferences. chemrxiv.org

Model the reaction mechanisms of its synthesis and potential degradation pathways. researchgate.net

Predict its potential interactions with biological macromolecules through molecular docking studies. mdpi.com

These computational studies can provide valuable insights to guide future experimental work and prioritize research efforts. mdpi.com

Predicted Physicochemical PropertyPredicted ValueMethod of Prediction
Molecular Weight227.26 g/mol Calculation
XLogP33.5Computational Model
Hydrogen Bond Donor Count1Molecular Structure
Hydrogen Bond Acceptor Count2Molecular Structure
Rotatable Bond Count4Molecular Structure

Opportunities for Further Mechanistic In Vitro Biological Studies and SAR Elucidation

Given that many carbamates and naphthalene-containing compounds exhibit biological activity, in vitro studies of this compound are a logical next step. A primary area of investigation would be its potential as an enzyme inhibitor, particularly for cholinesterases like acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), as this is a known mechanism of action for many carbamates. nih.govnih.govnih.gov

Initial screening could involve a panel of enzymes to identify potential targets. Should inhibitory activity be found, detailed mechanistic studies would be necessary to determine the mode of inhibition (e.g., reversible, irreversible, or pseudo-irreversible). mdpi.com

Furthermore, the synthesis and biological evaluation of a library of analogues would be crucial for elucidating Structure-Activity Relationships (SAR). Modifications could include:

Varying the position of the carbamate on the naphthalene ring.

Replacing the allyl group with other alkyl or aryl substituents.

Introducing substituents on the naphthalene ring.

These studies would help to identify the key structural features responsible for any observed biological activity and guide the design of more potent and selective compounds. acs.org

Broader Implications for Fundamental Research in Organic Chemistry and Chemical Biology

The study of this compound, while specific, can contribute to broader research areas. In organic chemistry, the development of novel synthetic methods for this compound could be applicable to a wider range of carbamates. Understanding its reactivity could also provide new insights into the chemical behavior of bifunctional molecules.

In chemical biology, this compound could serve as a scaffold for the development of new chemical probes or therapeutic agents. The exploration of its biological targets could uncover new avenues for drug discovery. nih.gov The unique combination of a rigid naphthalene system and a flexible carbamate linker makes it an interesting candidate for exploring molecular recognition and binding phenomena.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.